(2Z)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile
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Overview
Description
(2Z)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique structure, which includes a cyclohexylphenyl group, a phenylpyrazolyl group, and a fluorophenyl group. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential biological activity. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers may investigate the compound’s effects on different biological targets and pathways.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its structure may allow it to interact with specific molecular targets, leading to the development of new drugs for the treatment of various diseases.
Industry
In industry, this compound may be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics, such as enhanced stability or reactivity, making it useful in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile typically involves multi-step organic reactions One common approach is the condensation of appropriate starting materials under controlled conditions For example, the synthesis may begin with the preparation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and efficient production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Mechanism of Action
The mechanism of action of (2Z)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects on cellular pathways and processes may be studied to understand its mechanism of action in detail.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2Z)-3-[3-(4-cyclohexylphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile include other pyrazole derivatives with similar structural features. Examples include:
- (Z)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile
- (Z)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the cyclohexylphenyl group and the fluorophenyl group. These features may impart unique chemical and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3-fluorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26FN3/c31-28-11-7-10-25(19-28)26(20-32)18-27-21-34(29-12-5-2-6-13-29)33-30(27)24-16-14-23(15-17-24)22-8-3-1-4-9-22/h2,5-7,10-19,21-22H,1,3-4,8-9H2/b26-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBRJLKWRYNNLRL-NLRVBDNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=CC(=CC=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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